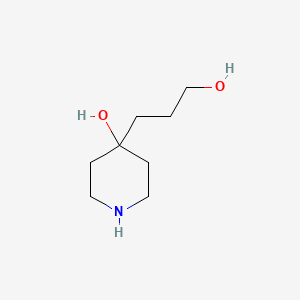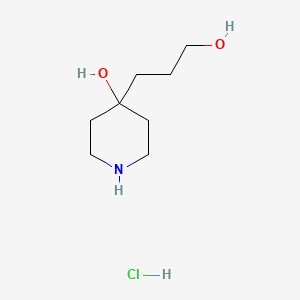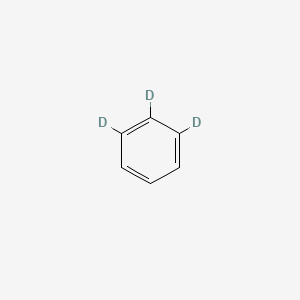![molecular formula C38H53N7O4 B580352 (4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one CAS No. 1350928-05-0](/img/structure/B580352.png)
(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one
Übersicht
Beschreibung
(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer (Zolmitriptan USP Related Compound F) is an impurity from the synthesis of Zolmitriptan. Zolmitriptan is a Serotonin 5HTID-receptor agonist.
Wissenschaftliche Forschungsanwendungen
Discovery and Synthesis
Researchers have identified potent compounds like 2-{[2-((4S)-4-{(1E,3R)-8-fluoro-3-hydroxy-4,4-dimethyl-1-octenyl}-2-oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl}-1,3-thiazole-4-carboxylic acid as dual EP2 and EP3 agonists with selectivity against EP1 and EP4 subtypes. These compounds show potential in pharmacology due to their distinct structure and potent dual agonist activity (Kinoshita et al., 2016).
Structural Analysis and Impurities
Structural elucidation of related compounds has been essential in improving the purity of active pharmaceutical ingredients. For instance, isomeric impurities of Zolmitriptan were identified and characterized, contributing to the enhancement of drug purity (Neelakandan et al., 2013).
Chiral Analysis and Separation
A new chiral HPLC method was developed for Zolmitriptan and its impurities, showcasing the importance of chiral analysis in pharmaceutical research. This method enabled baseline separation of Zolmitriptan and its impurities, highlighting the role of chiral analysis in drug quality assurance (Srinivasu et al., 2005).
Potential Therapeutic Applications
Research on aminoalkyl and aminoalkanol derivatives of selected dicarboximides, which include similar structural elements, revealed compounds with high and selective cytotoxicity towards specific leukemia cells. Such compounds demonstrate the potential therapeutic applications of structurally complex molecules in oncology (Kuran et al., 2016).
Eigenschaften
IUPAC Name |
(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H49N7O4/c1-43(2)15-7-8-30(37(31-20-48-35(46)41-31)22-9-11-28-26(18-22)24(33(37)39-28)13-16-44(3)4)38(32-21-49-36(47)42-32)23-10-12-29-27(19-23)25(34(38)40-29)14-17-45(5)6/h9-12,18-19,30-32,39-40H,7-8,13-17,20-21H2,1-6H3,(H,41,46)(H,42,47)/t30?,31-,32-,37?,38?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMVUWBYWKANZ-XETGEIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)C4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)C8COC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)[C@H]4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)[C@H]8COC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4 inverted exclamation markaS)-4,4 inverted exclamation marka-[[4-(Dimethylamino)butylidene]bis[[3-[2-(dimethylamino)ethyl]-1H-indole-2,5-diyl]methylene]]bis[2-oxazolidinone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)





![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)


![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)

